molecular formula C11H22O B14219877 2-Butyl-5-methylhex-4-EN-1-OL CAS No. 560131-01-3

2-Butyl-5-methylhex-4-EN-1-OL

Cat. No.: B14219877
CAS No.: 560131-01-3
M. Wt: 170.29 g/mol
InChI Key: RFUQDLXFOUYRAI-UHFFFAOYSA-N
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Description

2-Butyl-5-methylhex-4-EN-1-OL is an organic compound with the molecular formula C10H20O It is a type of alcohol with a double bond in its structure, making it an unsaturated alcohol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-5-methylhex-4-EN-1-OL can be achieved through several methods. One common approach involves the reaction of 2-butyl-5-methylhex-4-ene with a suitable oxidizing agent to introduce the hydroxyl group at the terminal position. Another method involves the hydroboration-oxidation of 2-butyl-5-methylhex-4-ene, where the double bond is first hydroborated and then oxidized to form the alcohol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydroboration-oxidation processes. These processes are optimized for high yield and purity, often using catalysts and controlled reaction conditions to ensure efficient conversion of the starting materials to the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Butyl-5-methylhex-4-EN-1-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The double bond can be reduced to form a saturated alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.

    Substitution: Reagents such as thionyl chloride (SOCl2) can be used to convert the hydroxyl group to a chloride, which can then undergo further substitution reactions.

Major Products

    Oxidation: The major product is typically a ketone or aldehyde, depending on the specific reaction conditions.

    Reduction: The major product is 2-butyl-5-methylhexanol.

    Substitution: The products vary depending on the substituent introduced, such as halides, ethers, or esters.

Scientific Research Applications

2-Butyl-5-methylhex-4-EN-1-OL has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Butyl-5-methylhex-4-EN-1-OL depends on its specific application. In chemical reactions, it acts as a nucleophile due to the presence of the hydroxyl group. In biological systems, it may interact with enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Butyl-5-methylhexanol: A saturated analog of 2-Butyl-5-methylhex-4-EN-1-OL.

    2-Butyl-5-methylhex-4-ene: The corresponding alkene without the hydroxyl group.

    2-Butyl-5-methylhex-4-EN-1-one: The oxidized form of this compound.

Uniqueness

This compound is unique due to the presence of both a double bond and a hydroxyl group in its structure. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry and industrial applications.

Properties

CAS No.

560131-01-3

Molecular Formula

C11H22O

Molecular Weight

170.29 g/mol

IUPAC Name

2-butyl-5-methylhex-4-en-1-ol

InChI

InChI=1S/C11H22O/c1-4-5-6-11(9-12)8-7-10(2)3/h7,11-12H,4-6,8-9H2,1-3H3

InChI Key

RFUQDLXFOUYRAI-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC=C(C)C)CO

Origin of Product

United States

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